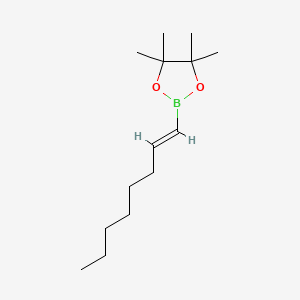

trans-1-Octen-1-ylboronic acid pinacol ester

Description

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane (CAS: 170942-79-7), commonly termed 1-octenylboronic acid pinacol ester, is a boronic ester featuring a pinacol (tetramethyl dioxaborolane) backbone and a trans-configured octenyl substituent (C₈H₁₅) . The trans stereochemistry at the double bond significantly influences its reactivity and thermal stability, as seen in pyrolysis studies where trans isomers exhibit higher decomposition thresholds (e.g., 475°C) compared to cis analogs . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to introduce alkenyl groups into organic frameworks .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-55-1 | |

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

The typical synthetic approach to trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane involves the condensation of 1-octen-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to form the corresponding cyclic boronate ester. This reaction is usually catalyzed or facilitated under an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates.

$$

\text{1-octen-1-ylboronic acid} + \text{pinacol} \xrightarrow[\text{inert atmosphere}]{\text{room temp or mild heating}} \text{trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane} + H_2O

$$

The reaction is typically carried out in dry organic solvents such as dichloromethane or tetrahydrofuran (THF) to ensure anhydrous conditions.

Detailed Laboratory Procedure

-

- 1-octen-1-ylboronic acid (starting material)

- Pinacol (1.05 equivalents)

- Dry solvent (e.g., dichloromethane or THF)

- Inert atmosphere (argon or nitrogen)

- Ambient temperature or slight heating (25–40 °C)

- Reaction time: 12–24 hours

-

- In a flame-dried flask under argon, dissolve 1-octen-1-ylboronic acid in dry solvent.

- Add pinacol slowly with stirring.

- Stir the mixture at room temperature or slightly elevated temperature for 16 hours.

- Upon completion, the reaction mixture is filtered to remove any solids.

- The product is purified by column chromatography using hexane/ethyl acetate mixtures with a small percentage of triethylamine to prevent decomposition.

Yields: Typically moderate to good yields ranging from 27% to 60% depending on reaction optimization and purification efficiency.

Catalytic and Coupling Variants

Some synthetic protocols employ palladium-catalyzed coupling reactions to introduce the oct-1-enyl substituent onto the dioxaborolane ring. For example, the reaction of halogenated alkenyl precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura conditions using Pd(dppf)Cl₂ catalyst and a base such as triethylamine in 1,4-dioxane solvent at reflux temperature has been reported.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | Triethylamine |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (~101 °C) |

| Atmosphere | Nitrogen or Argon |

| Reaction Time | 12–24 hours |

| Yield Range | 27%–60% |

This method allows for the formation of the boronate ester with the oct-1-enyl group installed, suitable for subsequent cross-coupling reactions.

Industrial Scale Considerations

Industrial preparation follows similar synthetic routes but involves scale-up with stringent control over reagent purity, moisture exclusion, and reaction parameters to ensure batch-to-batch consistency. The use of high-purity pinacol and boronic acid precursors, along with inert gas blanketing, is critical to prevent hydrolysis and degradation.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane, the following analytical techniques are employed:

| Technique | Purpose | Key Data/Indicators |

|---|---|---|

| ¹H NMR Spectroscopy | Identification of proton environments, especially olefinic protons | Olefinic H at δ 5.8–6.1 ppm; tetramethyl groups at ~1.3 ppm |

| ¹³C NMR Spectroscopy | Carbon framework confirmation | Signals consistent with dioxaborolane ring and octenyl chain |

| ¹¹B NMR Spectroscopy | Boron coordination environment | Characteristic boron chemical shifts confirming boronate ester formation |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z ~237.20 (calc. 236.19) |

| X-ray Crystallography (if crystalline) | Stereochemistry and bond angles | Confirms trans configuration and ring structure |

Research Findings and Optimization Insights

Effect of Substituents: The presence of the trans-oct-1-enyl group influences the reactivity of the boronate ester in cross-coupling reactions. The steric bulk of the tetramethyl groups on the dioxaborolane ring enhances stability by protecting the boron center from hydrolysis.

Reaction Atmosphere: Strict inert atmosphere conditions are essential to prevent oxidation and hydrolysis, which can degrade the boronate ester and reduce yields.

Solvent Choice: Dry, aprotic solvents such as dichloromethane and THF are preferred for the esterification step. For catalytic coupling reactions, solvents like 1,4-dioxane or mixtures of THF and water improve solubility and reaction rates.

Temperature Control: Mild heating (room temperature to 40 °C) is sufficient for ester formation, while higher temperatures (reflux) are used in coupling reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct esterification | 1-octen-1-ylboronic acid + pinacol | Dry solvent, inert atmosphere, RT–40 °C, 16 h | 50–60 | Simple, mild conditions, common lab method |

| Pd-catalyzed coupling | Halogenated octenyl precursor + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂, triethylamine, 1,4-dioxane, reflux | 27–60 | Enables installation of octenyl group via coupling |

| Industrial scale synthesis | Same as lab but scaled | Controlled temp, inert atmosphere | Variable | Requires strict moisture control |

Analyse Des Réactions Chimiques

Hydroboration Reactions

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is also utilized in hydroboration reactions. For instance:

-

Hydroboration of Alkynes : The compound can react with alkynes to form corresponding boronates. In one study involving 1-heptyne and pinacol borane, the reaction yielded a product with greater than 99% conversion as determined by NMR spectroscopy .

Cyclopropanation Reactions

The compound serves as a reagent for cyclopropanation:

-

Simmons-Smith Reaction : It has been employed in Simmons-Smith-type reactions to generate cyclopropanes from olefins. The cyclopropanation occurs in a single step using the dioxaborolane as a precursor to generate borocyclopropanes directly from olefins .

Characterization Techniques

The products formed from reactions involving trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane are typically characterized using various analytical techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently employed to confirm the structure of synthesized compounds. For example:

-

The proton NMR spectrum of the product derived from hydroboration shows characteristic peaks indicating the presence of specific hydrogen environments associated with the dioxaborolane structure.

Mass Spectrometry

Mass spectrometry is used to determine molecular weights and confirm the identity of synthesized compounds. The mass spectrum often reveals fragmentation patterns that are consistent with the expected structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about functional groups present in the compound. Key absorption bands associated with B-O stretching can be identified.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds. This compound's stability and reactivity make it suitable for forming biaryl compounds and other complex organic molecules .

Functionalization of Alkenes

The compound can also facilitate the functionalization of alkenes through hydroboration reactions. This method allows for the introduction of various functional groups onto alkene substrates, enhancing their utility in synthetic pathways .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane exhibit promising activity against cancer cell lines. The compound's ability to form stable complexes with biological targets may lead to the development of novel anticancer drugs .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its biocompatibility and ability to form stable complexes with therapeutic agents. Studies suggest that it can enhance the solubility and bioavailability of poorly soluble drugs .

Materials Science

Polymer Chemistry

In materials science, trans-4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is utilized in the synthesis of boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the presence of boron atoms within their structure .

Nanomaterials

The compound has been investigated for its role in the synthesis of boron nitride nanomaterials. These materials possess unique electrical and thermal properties that are beneficial for applications in electronics and thermal management systems .

Case Studies

Mécanisme D'action

The mechanism of action of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

Thermal Stability and Reactivity

- Thermal Behavior : The trans configuration in the target compound enhances thermal stability, delaying decomposition until 475°C, whereas cis isomers degrade at lower temperatures (e.g., 400°C) .

- Suzuki Coupling Efficiency : Alkenyl borolanes like the target compound are superior to aryl or bulky tert-butyl derivatives in coupling reactions due to their balanced steric and electronic profiles .

- Solubility: Longer alkenyl chains (e.g., octenyl) improve solubility in nonpolar solvents compared to short-chain (propene) or rigid (ethynyl) analogs .

Spectroscopic Differentiation

- ¹¹B NMR : All derivatives show characteristic peaks near δ 30–35 ppm, but electronic effects from substituents (e.g., electron-withdrawing benzo[b]thiophene) cause subtle shifts .

Activité Biologique

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : CHBO

- Molecular Weight : 206.12 g/mol

- CAS Number : 83947-55-1

- Physical State : Solid at room temperature

- Melting Point : Approximately 64°C - 68°C

Biological Activity Overview

The biological activity of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane has been investigated primarily in the context of its potential therapeutic applications and its role as a reagent in organic synthesis. The compound exhibits notable properties that may contribute to its utility in various biological systems.

Anticancer Activity

Recent studies have indicated that boron compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor growth through various pathways such as apoptosis induction and cell cycle arrest. For instance:

- Study Findings : A study demonstrated that boron-containing compounds could inhibit the proliferation of cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research suggests that certain dioxaborolanes can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Case Study : In a model of chronic obstructive pulmonary disease (COPD), compounds similar to trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane were shown to reduce inflammation markers significantly .

The precise mechanisms through which trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane exerts its biological effects are still under investigation. However, it is believed that the presence of boron plays a crucial role in its interactions with biological molecules.

Potential Mechanisms:

- Boron Interaction : Boron can form stable complexes with biomolecules like proteins and nucleic acids, potentially altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to cellular stress and apoptosis in cancer cells.

- Cytokine Modulation : It may influence the signaling pathways involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 206.12 g/mol |

| Melting Point | 64°C - 68°C |

| Solubility | Soluble in organic solvents like toluene |

Q & A

Q. What are the common synthetic routes for preparing trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis of dioxaborolane derivatives typically involves coupling boron-containing precursors with organic halides or triflates under palladium-catalyzed conditions. For example, a general procedure involves reacting iodinated or brominated aryl/alkyl precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base like triethylamine in solvents such as 1,4-dioxane . Optimized conditions may include inert atmospheres (N₂/Ar) and reflux temperatures. A representative protocol from the literature involves dropwise addition of the boron reagent to the halide precursor, followed by purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product .

Key Reaction Parameters:

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | 1,4-dioxane | Reflux | 27–60% |

Q. What analytical techniques are most effective for characterizing trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane?

Methodological Answer: Structural confirmation and purity analysis require a combination of techniques:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substituent placement (e.g., olefinic protons in the oct-1-enyl group). ¹¹B NMR can verify boron coordination .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₂₅BO₂: calc. 236.19 g/mol) and detects isotopic patterns for boron .

- X-ray Crystallography: For crystalline derivatives, X-ray diffraction resolves bond angles and stereochemistry, as demonstrated for similar dioxaborolanes .

Example Data:

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (CDCl₃) | δ 5.8–6.1 ppm (olefinic H), 1.3 ppm (tetramethyl groups) |

| HRMS | [M+H]⁺ m/z = 237.20 (calc. 236.19) |

Q. How do substituents on the dioxaborolane ring influence reactivity in cross-coupling reactions?

Methodological Answer: The steric bulk of the tetramethyl groups on the dioxaborolane ring enhances stability by protecting the boron center, while electron-donating/withdrawing substituents on the organic moiety (e.g., oct-1-enyl) modulate reactivity. For instance, electron-deficient aryl groups accelerate transmetallation in Suzuki-Miyaura couplings, whereas bulky alkenyl groups may require longer reaction times or higher temperatures. Comparative studies of analogs (e.g., 2,5-dichlorophenyl vs. 3,4-dichlorophenyl derivatives) show that para-substituents improve coupling efficiency due to reduced steric hindrance .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction conditions be optimized for trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane?

Methodological Answer: Optimization involves:

- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dtbpf) may offer better turnover than Pd(dppf)Cl₂ for alkenyl boronate esters .

- Solvent Selection: Mixed solvents (THF/H₂O) improve solubility of polar intermediates, while EtOH enhances reaction rates.

- Temperature Control: Microwave-assisted heating at 80–100°C reduces reaction times from hours to minutes .

- Additives: Use of Cs₂CO₃ or K₃PO₄ as bases minimizes side reactions compared to triethylamine .

Case Study:

A protocol using Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in THF/H₂O (3:1) achieved >90% conversion for alkenyl boronate esters at 60°C .

Q. How can contradictory stability data for this compound under different conditions be resolved?

Methodological Answer: Contradictions often arise from moisture sensitivity or solvent effects. Systematic stability studies should:

- Monitor Degradation: Use ¹H NMR to track hydrolysis of the boron-ester bond in protic solvents (e.g., MeOH) vs. stability in anhydrous THF .

- Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., stability up to 150°C in inert atmospheres) .

- Comparative Studies: Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent-specific instability .

Example Findings:

| Condition | Stability Outcome |

|---|---|

| Ambient humidity | 50% decomposition in 24 hours |

| Dry N₂ atmosphere | >95% stability after 72 hours |

Q. What challenges arise in regioselective functionalization, and how are they addressed?

Methodological Answer: The oct-1-enyl group’s terminal alkene can lead to competing β-hydride elimination or isomerization. Mitigation strategies include:

- Directed Metalation: Use of Rh or Ir catalysts to favor α-alkenyl coupling over undesired pathways .

- Protecting Groups: Temporary silyl protection of the alkene during functionalization steps .

- Kinetic Control: Low-temperature reactions (-20°C) suppress side reactions, as shown in analogous alkenyl boronate syntheses .

Experimental Design:

A two-step sequence involving alkene protection (TMSCl), cross-coupling, and deprotection achieved >80% regioselectivity in a model system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.